molecular formula C8H8FNO2 B6211090 2-amino-3-fluoro-4-methylbenzoic acid CAS No. 1378853-04-3

2-amino-3-fluoro-4-methylbenzoic acid

Cat. No. B6211090
CAS RN: 1378853-04-3
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-fluoro-4-methylbenzoic acid is a unique chemical compound. It is a fluorinated building block with the empirical formula C8H8FNO2 and a molecular weight of 169.15 . The compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2-amino-3-fluoro-4-methylbenzoic acid can be represented by the SMILES string Cc1c(N)c(ccc1F)C(O)=O . This indicates that the compound contains a benzene ring with a methyl group (CH3), an amino group (NH2), and a carboxyl group (COOH) attached to it. The benzene ring also has a fluorine atom substituted at one of its positions .


Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-3-fluoro-4-methylbenzoic acid are not available, it’s known that similar compounds can undergo various reactions. For instance, compounds with a fluorine substituent can enable nucleophilic aromatic substitution . Also, compounds with a carboxylic group can undergo reactions such as Fischer esterification .


Physical And Chemical Properties Analysis

2-amino-3-fluoro-4-methylbenzoic acid is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use it only in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-fluoro-4-methylbenzoic acid involves the introduction of a fluoro group onto a methylbenzoic acid derivative, followed by the addition of an amino group at the 2-position. The final product is obtained by converting the carboxylic acid group to an amino group.", "Starting Materials": [ "4-methylbenzoic acid", "fluorine gas", "sulfuric acid", "nitric acid", "sodium nitrite", "sodium hydroxide", "ammonium chloride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 4-methylbenzoic acid with a mixture of nitric and sulfuric acid to yield 4-methyl-3-nitrobenzoic acid", "Step 2: Reduction of the nitro group using sodium nitrite and sodium hydroxide to yield 4-methyl-3-aminobenzoic acid", "Step 3: Protection of the carboxylic acid group using hydrochloric acid and ammonium chloride to yield 4-methyl-3-aminobenzoic acid hydrochloride", "Step 4: Fluorination of the methyl group using fluorine gas and a catalyst to yield 2-amino-3-fluoro-4-methylbenzoic acid hydrochloride", "Step 5: Conversion of the carboxylic acid group to an amino group using sodium bicarbonate and water to yield 2-amino-3-fluoro-4-methylbenzoic acid" ] }

CAS RN

1378853-04-3

Product Name

2-amino-3-fluoro-4-methylbenzoic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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